4-Chlorophenylzinc iodide 4-Chlorophenylzinc iodide
Brand Name: Vulcanchem
CAS No.: 151073-70-0
VCID: VC0124004
InChI: InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
SMILES: C1=CC(=CC=[C-]1)Cl.[Zn+]I
Molecular Formula: C6H4ClIZn
Molecular Weight: 303.84

4-Chlorophenylzinc iodide

CAS No.: 151073-70-0

Cat. No.: VC0124004

Molecular Formula: C6H4ClIZn

Molecular Weight: 303.84

* For research use only. Not for human or veterinary use.

4-Chlorophenylzinc iodide - 151073-70-0

Specification

CAS No. 151073-70-0
Molecular Formula C6H4ClIZn
Molecular Weight 303.84
IUPAC Name chlorobenzene;iodozinc(1+)
Standard InChI InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
SMILES C1=CC(=CC=[C-]1)Cl.[Zn+]I

Introduction

PropertyValue
Melting Point445°C
Boiling Point624°C
Density4.74 g/mL (at 25°C)
Water Solubility333 g/100 mL
pH (aqueous solution)5.6 (50g/L, 20°C)
AppearanceWhite powder or granule

The incorporation of the 4-chlorophenyl group significantly alters these properties, making 4-chlorophenylzinc iodide more reactive toward organic substrates and less stable to air and moisture compared to simple zinc iodide .

Applications in Organic Synthesis

4-Chlorophenylzinc iodide serves as a versatile reagent in various organic transformations, particularly in carbon-carbon bond forming reactions.

Cross-Coupling Reactions

Related arylzinc compounds have demonstrated utility in cross-coupling reactions. For instance, compounds such as 4-bromophenylzinc iodide have been employed successfully in coupling reactions, achieving yields of 57% . The structural similarity suggests 4-chlorophenylzinc iodide would exhibit comparable reactivity in such transformations.

Sulfenylation Reactions

One documented application of 4-chlorophenylzinc iodide is in sulfenylation reactions. Research has shown that when 4-chlorophenylzinc iodide (denoted as compound 1c) is treated with mixed disulfide (compound 12), it produces sulfides 3m and 5a in precisely a 1:1 ratio . This reaction demonstrates the compound's utility in forming carbon-sulfur bonds, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates.

Comparison with Related Organozinc Compounds

Structural Analogs

Several structural analogs of 4-chlorophenylzinc iodide have been documented in the literature, including:

CompoundReported Yield in Coupling ReactionsReference
4-Chlorophenylzinc bromide89%
4-Bromophenylzinc iodide57%
Phenylzinc bromideUsed in model reactions

These analogs demonstrate varying efficiencies in cross-coupling reactions, with the nature of the halide (bromide vs. iodide) and the substituent on the aryl ring influencing reactivity.

Electronic Effects

The electronic properties of 4-chlorophenylzinc iodide are influenced by the chlorine substituent at the para position. This electron-withdrawing group affects the electron density at the carbon-zinc bond, potentially altering its nucleophilicity compared to unsubstituted phenylzinc halides.

The presence of the chlorine substituent also introduces possibilities for further functionalization. As noted in search result regarding 4-chlorophenyl azide, chlorinated aryl compounds can participate in various transformations where the chlorine serves as a handle for additional reactions or as a directing group in substitution reactions .

Synthetic Applications in Complex Molecule Synthesis

Catalytic Systems

The reactivity of 4-chlorophenylzinc iodide can be enhanced through various catalytic systems. For instance, copper catalysts have been employed to promote sulfenylation reactions of organozinc reagents with arylsulfonyl chlorides . In one specific example, copper iodide (CuI) was used to facilitate the reaction between phenylzinc bromide and p-tolylsulfonyl chloride .

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